molecular formula C14H19ClF3N B1531719 Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803570-20-8

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B1531719
M. Wt: 293.75 g/mol
InChI Key: PFQQPCBVCLVSPU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.


Scientific Research Applications

Synthesis and Material Science

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride and its derivatives have been explored for their potential in synthesizing novel materials. For instance, aromatic diamines with cyclohexane cardo group substituted with trifluoromethyl groups have been utilized in the creation of organosoluble polyimides. These polyimides exhibit excellent solubility in various organic solvents, demonstrating good mechanical properties and exceptional thermal stability, with potential applications in high-performance materials (Yang, Su, & Hsiao, 2004).

Chemical Reactions and Mechanisms

The compound and related molecules have been involved in chemical studies examining their reactivity. For example, cyclopropenone oximes, structurally similar to cyclohexyl[3-(trifluoromethyl)phenyl]methanamine, have been prepared and reacted with isocyanates, showcasing the diversity in chemical reactions and products these compounds can participate in, which can have implications in synthetic chemistry and material science (Yoshida et al., 1988).

Pharmaceutical and Biological Research

While excluding information related to drug use, dosage, and side effects, it's notable that derivatives of cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride have been studied for their pharmacological properties. For instance, compounds structurally related have been analyzed for their potential in medicinal chemistry, indicating the breadth of research applications ranging from material science to potential pharmaceutical uses (Muth et al., 1986).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This involves speculation on potential future applications or areas of study for the compound based on its properties and behaviors.


Please consult with a qualified professional or academic in the field for accurate and detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQQPCBVCLVSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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